

Technical Guide: Spectral Analysis of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 3-oxoazetidine-1-carboxylate*

Cat. No.: *B119529*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **tert-Butyl 3-oxoazetidine-1-carboxylate** (CAS No. 398489-26-4), a key intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Baricitinib.^{[1][2]}

This document details Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for **tert-Butyl 3-oxoazetidine-1-carboxylate**.

Table 1: ¹H NMR Spectral Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
CDCl ₃	4.51–4.55	m	1H	CH	[3]
	4.08–4.10	m	2H	CH ₂	
	3.76–3.78	m	2H	CH ₂	
	1.40	s	9H	C(CH ₃) ₃	
DMSO-d ₆	4.66	s	4H	Azetidine ring CH ₂	[4]
	1.4	s	9H	C(CH ₃) ₃	

Table 2: ¹³C NMR Spectral Data

While specific peak data is not detailed in the provided search results, ¹³C NMR spectra are available from various commercial suppliers. The structure and purity of the compound are typically confirmed by both NMR and LC-MS.[\[5\]](#)

Table 3: Mass Spectrometry (MS) Data

Technique	m/z	Ion	Reference
ESI	293.1	[M+1] ⁺	[6]

Note: The provided ESI-MS data appears to be for a different, related compound from the synthesis described in the source and not for **tert-Butyl 3-oxoazetidine-1-carboxylate** itself, which has a molecular weight of 171.19 g/mol .[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound.

Instrumentation: A Bruker AV-400 spectrometer (400 MHz) or equivalent is typically used.[3]

Sample Preparation:

- Dissolve a small amount of **tert-Butyl 3-oxoazetidine-1-carboxylate** in a deuterated solvent such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]
- Transfer the solution to an NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the proton NMR spectrum. Chemical shifts are expressed in parts per million (ppm) downfield from TMS.[3]
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for purification purposes.

Instrumentation: An Agilent HPLC system or equivalent, often coupled with a UV detector (e.g., at 254 nm), is commonly used.[6][8]

Methodology (General Reverse-Phase):

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solvent (e.g., water with a modifier like formic acid or trifluoroacetic acid) is common.
- Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase, and filter it to remove any particulate matter.

- Analysis: Inject the sample onto the column. The purity is determined by the relative area of the main peak. Purity is often required to be >95-98%.[\[2\]](#)[\[8\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound and to identify impurities.

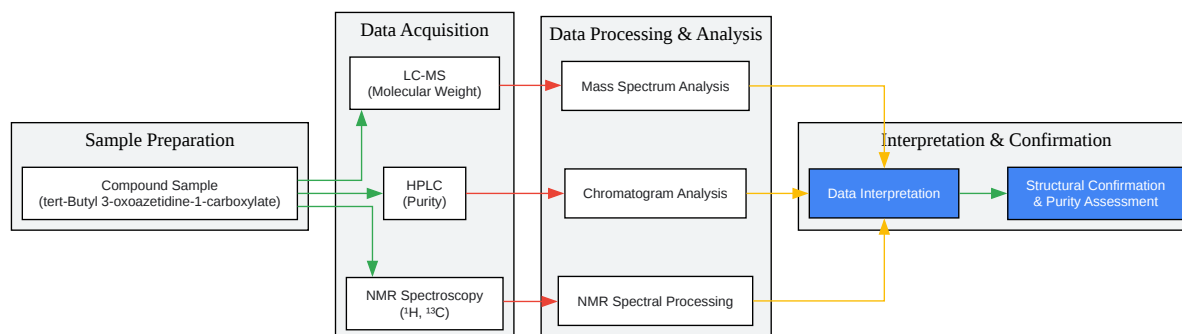
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

- The compound is first separated using an HPLC method similar to the one described above.
- The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
- The mass spectrometer is set to scan for a mass range that includes the expected molecular weight of **tert-Butyl 3-oxoazetidine-1-carboxylate** (171.19 g/mol).[\[7\]](#)
- The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion (e.g., $[M+H]^+$ or $[M+Na]^+$). The structure and purity of the compound are typically confirmed using this method.[\[5\]](#)

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **tert-Butyl 3-oxoazetidine-1-carboxylate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. nbino.com [nbino.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-oxoazetidine-1-carboxylate, CAS No. 398489-26-4 - iChemical [ichemical.com]
- 5. tert-Butyl 3-oxoazetidine-1-carboxylate, CasNo.398489-26-4 Shaanxi Mingqi Chemical Co., Ltd China (Mainland) [mingqichem.lookchem.com]

- 6. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]
- 7. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C₈H₁₃NO₃ | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of tert-Butyl 3-oxoazetidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119529#tert-butyl-3-oxoazetidine-1-carboxylate-spectral-data-nmr-hplc-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com